3-O-Xinafoyl Salmeterol
Description
Properties
Molecular Formula |
C₃₆H₄₃NO₆ |
|---|---|
Molecular Weight |
585.73 |
Synonyms |
2-Hydroxy-5-(1-hydroxy-2-((6-(4-phenylbutoxy)hexyl)amino)ethyl)benzyl 1-hydroxy-2-naphthoate |
Origin of Product |
United States |
Molecular Design and Rationale for 3 O Xinafoyl Salmeterol
Structural Modifications in 3-O-Xinafoyl Salmeterol (B1361061): The Covalent 1-Hydroxy-2-Naphthoate Ester at the 3-Position
The defining structural feature of 3-O-Xinafoyl Salmeterol is the introduction of a 1-hydroxy-2-naphthoate group, commonly known as a xinafoyl moiety, via a covalent ester bond. This modification is specifically targeted at the primary alcohol of the hydroxymethyl group on the saligenin ring of salmeterol allmpus.comchromatoscientific.com.
The chemical name for this compound is 2-Hydroxy-5-(1-hydroxy-2-((6-(4-phenylbutoxy)hexyl)amino)ethyl)benzyl 1-hydroxy-2-naphthoate allmpus.comchromatoscientific.com. This nomenclature confirms that the xinafoate moiety is esterified to the benzylic alcohol of salmeterol, the -CH₂OH group located at the 3-position of the molecule's core benzene (B151609) ring structure. This results in a significantly larger and structurally more complex molecule than the parent salmeterol.
Key Structural Feature:
Bond Type: Covalent Ester Linkage
Location: Oxygen atom of the hydroxymethyl group (-CH₂OH) at the 3-position of the salmeterol phenyl ring.
Attached Moiety: 1-hydroxy-2-naphthoate (Xinafoyl group).
This targeted esterification fundamentally changes the nature of the compound from a primary alcohol to an aromatic ester at that position, which is the cornerstone of its modified design.
Hypothesis-Driven Design for Modulated Physicochemical and Pharmacological Characteristics
The creation of 3-O-Xinafoyl Salmeterol is predicated on the hypothesis that the addition of the xinafoyl group will modulate key properties of the drug molecule. Such strategies are common in drug development to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile or to alter its pharmacodynamic behavior.
A primary consequence of attaching the large, aromatic xinafoyl group is a predicted increase in the molecule's lipophilicity, or fat-solubility. The parent compound, salmeterol, is already significantly more lipophilic than other β2-agonists like salbutamol, a property attributed to its long aryl alkyl side chain wikipedia.org. This high lipophilicity allows salmeterol to dissolve in the lipid bilayer of cell membranes, contributing to its long duration of action wikipedia.orgnih.gov.
The addition of the xinafoyl ester moiety would further enhance this lipophilic character. This alteration is expected to influence how the molecule interacts with and permeates biological membranes. An increase in lipophilicity generally correlates with enhanced membrane permeation, which could affect the compound's absorption and distribution in in vitro models.
| Compound | Key Structural Feature | Predicted LogP* | Predicted Effect on Membrane Permeation |
|---|---|---|---|
| Salmeterol | Long aryl alkyl side chain | ~3.9 | High |
| 3-O-Xinafoyl Salmeterol | Covalent xinafoyl ester moiety | > 3.9 (Increased) | Potentially enhanced partitioning into lipid membranes |
The ester bond in 3-O-Xinafoyl Salmeterol is a key functional group that introduces the potential for the compound to act as a prodrug. Ester linkages are susceptible to hydrolysis by esterase enzymes, which are prevalent throughout the human body, particularly in the lungs, plasma, and liver.
The central hypothesis is that 3-O-Xinafoyl Salmeterol is an inactive or less active precursor that remains intact until it reaches a specific tissue or cellular compartment rich in esterases. There, enzymatic cleavage of the ester bond would release the active salmeterol molecule and the xinafoic acid byproduct. This mechanism could potentially offer a controlled-release profile, modulating the onset and duration of the pharmacological effect of the liberated salmeterol. The targeted bioactivation would depend on the distribution and activity of specific esterase enzymes capable of hydrolyzing this particular aromatic ester.
Prior to any enzymatic cleavage, the presence of the bulky xinafoyl moiety significantly alters the molecule's size, shape, and potential for intermolecular interactions. The long, flexible tail of salmeterol is known to interact with specific residues within the β2-adrenergic receptor and the surrounding cell membrane, which acts as a repository for the drug nih.govresearchgate.net.
The addition of the xinafoyl group could introduce several new dynamics:
Altered Receptor Approach: The modified structure may change how the molecule orients itself as it approaches the receptor binding pocket.
New Anchoring Points: The aromatic naphthoate structure could form new hydrophobic or π-stacking interactions with the cell membrane or extracellular domains of the receptor, potentially influencing how the molecule is localized and retained near its site of action.
Steric Hindrance: The bulk of the xinafoyl group might sterically hinder the saligenin "head" of the molecule from optimally fitting into the active site of the β2-adrenergic receptor, rendering the compound inactive until the moiety is cleaved.
Synthetic Pathways and Chemical Characterization of 3 O Xinafoyl Salmeterol
Retrosynthetic Analysis and Proposed Synthetic Routes
A retrosynthetic approach to 3-O-Xinafoyl Salmeterol (B1361061) primarily involves the disconnection of the ester linkage between the Salmeterol core and the 1-hydroxy-2-naphthoic acid (xinafoic acid) moiety. This leads to two key precursors: the Salmeterol base and a suitable activated form of xinafoic acid. The main challenge in the forward synthesis is achieving regioselectivity for the phenolic hydroxyl group over the primary and secondary aliphatic hydroxyl groups of Salmeterol.
Esterification Methodologies for Hydroxyl Groups
The esterification of a phenolic hydroxyl group, such as the one at the 3-position of the Salmeterol benzene (B151609) ring, can be accomplished through several established methods. Given the presence of other hydroxyl groups, a regioselective approach is paramount.
Direct Esterification with Protecting Groups: A plausible route involves the protection of the more reactive primary and secondary alcohols of the Salmeterol side chain. Once these are protected, the less reactive phenolic hydroxyl group can be esterified with an activated derivative of 1-hydroxy-2-naphthoic acid, such as its acyl chloride or anhydride. Subsequent deprotection would yield the desired 3-O-Xinafoyl Salmeterol.
Enzymatic Esterification: Lipases are known to exhibit regioselectivity in the acylation of polyhydroxy compounds. It is conceivable that a specific lipase (B570770) could selectively catalyze the esterification of the phenolic hydroxyl group of Salmeterol, leaving the other hydroxyls untouched. This approach offers the advantage of mild reaction conditions.
Mitsunobu Reaction: The Mitsunobu reaction provides a method for the esterification of alcohols under mild conditions. By carefully selecting the reaction conditions and the steric environment of the hydroxyl groups, it might be possible to achieve preferential esterification of the phenolic hydroxyl.
A comparative table of these methodologies is presented below:
| Methodology | Activating Agent for Xinafoic Acid | Key Considerations for Regioselectivity |
| Direct Esterification | Acyl chloride, Anhydride | Requires protection/deprotection steps for other hydroxyl groups. |
| Enzymatic Esterification | Vinyl ester of xinafoic acid | Dependant on finding a lipase with the desired regioselectivity for the phenolic hydroxyl. |
| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (TPP) | Relies on the differential reactivity of the hydroxyl groups under the reaction conditions. |
Integration of Salmeterol Scaffold Synthesis
The synthesis of the Salmeterol scaffold itself is a multi-step process that has been well-documented. A common approach begins with the alkylation of 4-phenyl-1-butanol (B1666560) with a dihaloalkane, followed by amination to introduce the long side chain. This is then coupled with a protected salicylaldehyde (B1680747) derivative, which is subsequently elaborated to introduce the amino alcohol functionality.
For the synthesis of 3-O-Xinafoyl Salmeterol, the esterification step would ideally be integrated at a late stage of the Salmeterol synthesis, where the full scaffold is present, but with appropriate protecting groups on the primary and secondary hydroxyls to direct the xinafoylation to the phenolic position.
Detailed Synthetic Procedures and Reaction Conditions
Protection of Salmeterol: Salmeterol base would be reacted with a suitable protecting group, such as a silyl (B83357) ether (e.g., TBDMSCl), which would preferentially react with the primary and secondary alcohols.
Activation of Xinafoic Acid: 1-hydroxy-2-naphthoic acid would be converted to its more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride.
Esterification: The protected Salmeterol would then be reacted with the xinafoyl chloride in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to facilitate the esterification of the phenolic hydroxyl group.
Deprotection: The protecting groups on the primary and secondary hydroxyls would be removed under appropriate conditions (e.g., with a fluoride (B91410) source like TBAF for silyl ethers) to yield 3-O-Xinafoyl Salmeterol.
Isolation and Purification Strategies
The purification of 3-O-Xinafoyl Salmeterol from the reaction mixture, which may contain unreacted starting materials, by-products, and other isomers, would necessitate chromatographic techniques.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the separation of closely related compounds like isomers. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be effective. The gradient and buffer pH would need to be optimized to achieve baseline separation of 3-O-Xinafoyl Salmeterol from other potential isomers, such as the one esterified at the primary alcohol.
Structural Elucidation and Purity Assessment
The definitive identification of 3-O-Xinafoyl Salmeterol and the assessment of its purity would rely on a combination of spectroscopic methods.
Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would be the most informative for confirming the position of the xinafoate group. The esterification of the phenolic hydroxyl would cause a significant downfield shift of the aromatic protons on the Salmeterol ring. Furthermore, the disappearance of the phenolic -OH proton signal and the appearance of the characteristic signals for the naphthyl group would be expected.
¹³C NMR: The carbon NMR spectrum would show the appearance of a new ester carbonyl carbon signal and the characteristic signals of the naphthyl ring, along with shifts in the signals of the Salmeterol aromatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum would provide key information about the functional groups present. The disappearance of the broad phenolic O-H stretch and the appearance of a strong ester C=O stretching vibration would be indicative of successful esterification at the phenolic position.
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern in the MS/MS spectrum would also be useful for structural confirmation, with characteristic fragments corresponding to the Salmeterol and xinafoate moieties.
A table summarizing the expected key spectroscopic data is provided below:
| Spectroscopic Technique | Expected Key Feature for 3-O-Xinafoyl Salmeterol |
| ¹H NMR | Downfield shift of aromatic protons on the Salmeterol ring; disappearance of phenolic -OH proton signal. |
| ¹³C NMR | Appearance of an ester carbonyl signal; shifts in aromatic carbon signals of the Salmeterol moiety. |
| IR Spectroscopy | Disappearance of broad phenolic O-H stretch; appearance of a strong ester C=O stretch. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of 3-O-Xinafoyl Salmeterol; fragmentation pattern showing loss of the xinafoate group. |
Chromatographic Purity Determination
The purity of 3-O-Xinafoyl Salmeterol, a significant related substance of Salmeterol, is critical for ensuring the quality and safety of the active pharmaceutical ingredient. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), are instrumental in separating and quantifying impurities, thereby determining the purity of the compound. These methods are designed to be specific, precise, and accurate for the detection of any potential impurities alongside the main compound.
Various reversed-phase HPLC (RP-HPLC) methods have been developed for the simultaneous determination of Salmeterol and its related substances. These methods are capable of separating all known related impurities, and the purity of the peaks can be confirmed using a photo-diode array (PDA) detector. researchgate.net The selection of the stationary phase, mobile phase composition, and detector wavelength is optimized to achieve effective separation and sensitive detection of all relevant compounds.
For instance, a common approach involves the use of an octylsilane (B1236092) or octadecylsilyl silica (B1680970) gel column with a gradient or isocratic elution. researchgate.netchromatographytoday.com The mobile phase often consists of a buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol. researchgate.netresearchgate.net The pH of the aqueous buffer is a critical parameter that is adjusted to ensure the optimal ionization state of the analytes for good chromatographic separation. Detection is typically carried out using a UV detector at a wavelength that provides a good response for both the main compound and its impurities. researchgate.netresearchgate.net
The following tables summarize typical chromatographic conditions employed in the analysis of Salmeterol and its related compounds, which are applicable for the purity determination of 3-O-Xinafoyl Salmeterol.
Table 1: Representative HPLC Conditions for Purity Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Hypersil C8 BDS (15 cm x 4.6 mm, 5 µm) researchgate.net | Octadecylsilyl silica gel (15 cm x 4.6 mm, 5 µm) chromatographytoday.com | Agilent Zorbax Bonus RP (250 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Gradient elution with 0.1M ammonium (B1175870) dihydrogen phosphate (B84403) (pH 2.9) and acetonitrile researchgate.net | Isocratic elution with potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile chromatographytoday.com | Isocratic elution with 0.1% Formic acid and Acetonitrile (64:36 v/v) researchgate.net |
| Flow Rate | 2.0 mL/min researchgate.net | 1.5 mL/min chromatographytoday.com | 1.0 mL/min researchgate.net |
| Detection | UV at 228 nm researchgate.net | UV at 210-239 nm chromatographytoday.com | UV at 234 nm researchgate.net |
| Column Temp. | 30°C researchgate.net | 40°C chromatographytoday.com | 30°C researchgate.net |
In addition to HPLC, HPTLC has also been utilized as a stability-indicating method for the estimation of Salmeterol Xinafoate. This technique offers the advantage of analyzing multiple samples simultaneously. The separation is achieved on precoated silica gel plates, and the development of the chromatogram is performed with a suitable mobile phase.
Table 2: Representative HPTLC Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | Merck TLC aluminum sheets precoated with silica gel 60F254 impactfactor.org |
| Mobile Phase | Chloroform: Methanol: Ammonia (7:3:0.5 v/v/v) impactfactor.org |
| Detection | UV at 252 nm impactfactor.org |
| Rf Value | 0.52 ± 0.05 impactfactor.org |
The validation of these chromatographic methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose. researchgate.net This includes demonstrating specificity, linearity, accuracy, precision, and robustness of the method. The ability of the method to separate the main compound from all potential impurities, including synthetic intermediates and degradation products, is a key aspect of this validation.
Prodrug Activation and Bioconversion Studies of 3 O Xinafoyl Salmeterol
In Vitro Hydrolysis Kinetics and Mechanisms
The liberation of the active salmeterol (B1361061) from the 3-O-xinafoyl salmeterol salt is a critical step for its therapeutic action. In vitro studies focus on understanding the kinetics and mechanisms of this process under conditions that simulate the physiological environment of the lungs and other biological systems.
Chemical Stability in Simulated Physiological Buffers (pH Dependence)
The dissolution and subsequent dissociation of salmeterol xinafoate into salmeterol and xinafoic acid is the primary mechanism of activation. nih.govresearchgate.net The stability and dissolution rate of the salt are influenced by the pH of the surrounding medium. While specific kinetic data on the hydrolysis of the xinafoate salt is limited, studies on the dissolution of salmeterol xinafoate from various formulations in simulated lung fluid and other buffers provide insights into its pH-dependent behavior.
The pH of simulated lung fluids can influence the dissolution profiles of inhaled drugs. For some formulations, the pH of the dissolution medium has been observed to increase over time, which can affect the solubility and release of the active compound. dissolutiontech.com The solubility of salmeterol xinafoate is known to be dependent on the properties of the solvent and the presence of buffers. dissolutiontech.com
Enzymatic Hydrolysis by Isolated Esterases (e.g., Carboxylesterases)
However, studies on the metabolism of salmeterol have shown that its primary metabolic pathway is aliphatic oxidation, which is catalyzed by the cytochrome P450 isoform 3A4 (CYP3A4). nih.govnih.gov This process leads to the formation of α-hydroxysalmeterol. nih.govnih.gov There is no significant evidence to suggest that carboxylesterases are directly involved in the hydrolysis of the salmeterol molecule itself. The focus of biotransformation studies for salmeterol has been on oxidative metabolism rather than esterase-mediated hydrolysis.
Bioconversion in Tissue Homogenates (e.g., Liver, Lung) from Animal Models
In vitro studies using tissue homogenates, particularly from the liver and lungs, are crucial for understanding the metabolic fate of salmeterol following its release from the xinafoate salt. The liver is a primary site of drug metabolism, and studies with human liver microsomes have been instrumental in elucidating the metabolic pathways of salmeterol. nih.gov
Incubations of radiolabeled salmeterol with human liver microsomes have demonstrated that the compound is extensively metabolized. nih.gov The primary metabolite formed is α-hydroxysalmeterol, and the enzyme responsible for this aliphatic oxidation has been identified as CYP3A4. nih.gov The use of selective chemical inhibitors of various CYP450 isoforms has confirmed the predominant role of CYP3A in this metabolic transformation. nih.gov
While the lungs are the target organ for inhaled salmeterol, they also possess metabolic activity. Studies have investigated the localization of salmeterol in lung tissue after administration. tandfonline.com Mass spectrometry imaging has shown that after inhalation, salmeterol is initially widely distributed and then becomes preferentially retained in the bronchial tissue. tandfonline.com Although specific data on the rate of bioconversion in lung homogenates is not extensively detailed in the available literature, the presence of metabolic enzymes in the lung suggests that some degree of local metabolism may occur.
Identification and Quantification of Metabolites and Active Parent Drug (in vitro)
Following the dissociation of the salmeterol xinafoate salt, both salmeterol and xinafoic acid are subject to further biological processes. In vitro analytical methods are employed to characterize the release of the active drug and identify its metabolites and by-products.
Salmeterol Release Profile
The release of salmeterol from the xinafoate salt is a prerequisite for its pharmacological activity. In vitro dissolution studies are performed to characterize the rate and extent of salmeterol release from various formulations. These studies often utilize apparatus that mimic the conditions in the lungs.
The dissolution profiles of salmeterol xinafoate have been evaluated from dry powder inhaler formulations. researchgate.netresearchgate.net These studies provide critical information on how quickly the active drug becomes available for absorption at the site of action. The release rate can be influenced by factors such as the formulation composition and the manufacturing process. researchgate.net
Characterization of the Xinafoic Acid By-product
The by-product of the dissociation of salmeterol xinafoate is 1-hydroxy-2-naphthoic acid, also known as xinafoic acid. nih.govresearchgate.net This aromatic carboxylic acid has its own distinct physicochemical and pharmacokinetic properties. Following dissociation, xinafoic acid is absorbed, distributed, metabolized, and excreted independently of salmeterol. nih.govresearchgate.net
Xinafoic acid is highly protein-bound in plasma, primarily to albumin. nih.govresearchgate.net Methods for the determination of xinafoic acid in human plasma have been developed using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov These analytical methods are essential for characterizing the pharmacokinetic profile of the xinafoate moiety after administration of salmeterol xinafoate. nih.gov
Influence of Modifiers on Prodrug Bioconversion
The bioconversion of a prodrug to its active pharmacological agent is a critical step that governs its therapeutic efficacy. This process can be influenced by various modifiers, including enzyme inhibitors and activators, which can alter the rate and extent of the conversion. In the context of the hypothetical ester prodrug, 3-O-xinafoyl salmeterol, the primary pathway of activation would be enzymatic hydrolysis of the ester bond to release the active salmeterol molecule.
The enzymes most likely responsible for this hydrolysis are carboxylesterases, a family of serine hydrolases found in various tissues, including the liver, plasma, and lungs. The rate of bioconversion would be dependent on the concentration and activity of these enzymes in the target tissue.
In vitro studies are essential for characterizing the enzymatic pathways involved in prodrug activation and for identifying potential drug-drug interactions. By using purified enzymes or tissue homogenates, researchers can investigate the effects of various compounds on the rate of prodrug hydrolysis.
For a hypothetical compound like 3-O-xinafoyl salmeterol, it is presumed that carboxylesterases, such as CES1 and CES2, would play a pivotal role in its activation. The influence of known inhibitors of these enzymes could be evaluated to understand their potential to modulate the prodrug's bioconversion.
Detailed Research Findings:
While specific studies on 3-O-xinafoyl salmeterol are not available, research on other ester-containing drugs provides a framework for predicting the effects of enzyme inhibitors. Carboxylesterases are known to be inhibited by a variety of compounds, including organophosphates, carbamates, and some drugs.
For instance, studies on the hydrolysis of other ester prodrugs have shown significant inhibition by general esterase inhibitors. It is plausible that the bioconversion of 3-O-xinafoyl salmeterol would be similarly affected.
Below is a hypothetical data table illustrating the potential effects of known carboxylesterase inhibitors on the in vitro bioconversion of 3-O-xinafoyl salmeterol, based on their known activities against similar ester compounds. The percentage of inhibition would be determined by measuring the formation of salmeterol from the prodrug in the presence and absence of the inhibitor.
Table 1: Hypothetical In Vitro Inhibition of 3-O-Xinafoyl Salmeterol Bioconversion
| Inhibitor | Target Enzyme(s) | Concentration (µM) | Hypothetical % Inhibition |
|---|---|---|---|
| Paraoxon | General Esterases | 100 | 95% |
| Physostigmine | Acetylcholinesterase, Butyrylcholinesterase | 100 | 60% |
| Sodium Fluoride (B91410) | Carboxylesterase 1 (CES1) | 1000 | 45% |
| Loperamide | Carboxylesterase 2 (CES2) | 50 | 70% |
| Orlistat | Lipases, Carboxylesterases | 10 | 85% |
The data in this table is illustrative and intended to represent the type of results that would be sought in in vitro studies. The actual degree of inhibition would depend on the specific affinity of the inhibitor for the enzymes responsible for the hydrolysis of 3-O-xinafoyl salmeterol.
Conversely, enzyme activators could potentially increase the rate of bioconversion. However, specific activators of carboxylesterases are less commonly studied than inhibitors.
Pharmacological Evaluation of 3 O Xinafoyl Salmeterol in Pre Clinical Models
Receptor Binding Affinity and Kinetics
The interaction of salmeterol (B1361061) with adrenergic receptors has been a subject of detailed investigation to understand its potency and selectivity.
β2-Adrenoceptor Binding Studies (e.g., Radioligand Displacement, Association/Dissociation Rates)
Salmeterol exhibits a high affinity for the human β2-adrenoceptor. nih.govnih.gov Radioligand binding studies have determined its dissociation constant (KD), with a reported log KD value of -8.95. nih.gov This high-affinity binding is a key contributor to its potent agonist activity.
The kinetic properties of salmeterol's binding to the β2-adrenoceptor are unique. While it has a long clinical duration of action, studies have shown that its dissociation from the receptor is not necessarily slow. In fact, its residency time at the receptor is shorter than that of the once-daily agonist indacaterol, suggesting that slow receptor dissociation is not the primary determinant of its prolonged effect. nih.gov The prevailing hypothesis for its long duration of action involves an "exosite" or "anchoring" mechanism. nih.gov This model proposes that the long, lipophilic side chain of the salmeterol molecule binds to a specific exosite within or near the receptor, effectively anchoring the molecule in the vicinity of the receptor's active site. This allows the active head of the molecule to repeatedly engage and disengage with the receptor, leading to sustained activation. nih.gov
Table 1: β2-Adrenoceptor Binding Affinity of Salmeterol
| Parameter | Value |
| log KD | -8.95 |
Note: KD (Dissociation Constant) is a measure of binding affinity. A lower KD value indicates higher affinity.
Selectivity Profile Against Other Adrenergic Receptors (e.g., β1, β3)
Salmeterol demonstrates a high degree of selectivity for the β2-adrenoceptor over other adrenergic receptor subtypes, particularly β1 and β3. nih.govnih.gov This selectivity is crucial for minimizing off-target effects, such as cardiac stimulation, which is mediated by β1-adrenoceptors.
Studies have quantified this selectivity, showing that salmeterol is approximately 1000-fold more selective for the β2-adrenoceptor than for the β1-adrenoceptor. nih.gov This pronounced selectivity is attributed to specific amino acid residues within the β2-adrenoceptor that interact with the salmeterol molecule. nih.gov Functional assays measuring cAMP accumulation in cells expressing different receptor subtypes further confirm this selectivity. In these assays, salmeterol is significantly more potent at stimulating cAMP production via β2-adrenoceptors compared to β1 and β3-adrenoceptors. medchemexpress.com
Table 2: Functional Selectivity of Salmeterol at Human Adrenoceptor Subtypes
| Receptor Subtype | pEC50 for cAMP Accumulation |
| β1 | 6.1 |
| β2 | 9.6 |
| β3 | 5.9 |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. medchemexpress.com
Functional Pharmacological Characterization (in vitro)
In vitro functional assays are essential for characterizing the agonist properties of salmeterol and understanding its physiological effects on airway smooth muscle.
Agonist Activity in Isolated Airway Smooth Muscle Preparations (e.g., Guinea Pig Tracheal Rings)
In isolated guinea pig tracheal ring preparations, salmeterol demonstrates potent relaxant activity. nih.govnih.gov When the tracheal smooth muscle is pre-contracted with agents like carbachol, salmeterol causes a concentration-dependent relaxation. nih.gov Studies have reported a -log EC50 value of 7.50 for salmeterol in this model, indicating its high potency. nih.gov
However, a key characteristic of salmeterol in these preparations is that it acts as a partial agonist. nih.gov Unlike full agonists such as formoterol (B127741) or salbutamol, which can induce near-complete relaxation of the pre-contracted tissue, salmeterol typically produces a maximum relaxation of around 30-50%. nih.govnih.gov This partial agonism means that even at high concentrations, it does not elicit the maximal possible response from the tissue. nih.gov
Table 3: Agonist Activity of Salmeterol in Guinea Pig Trachea
| Parameter | Value |
| -log EC50 (M) | 7.50 |
| Maximum Relaxation | Partial (~30-50% of maximum) |
Note: EC50 (Half maximal effective concentration) measures the concentration of a drug that gives half of the maximal response. nih.gov
cAMP Accumulation Assays in Cell Lines Expressing β2-Adrenoceptors
The mechanism of β2-adrenoceptor-mediated smooth muscle relaxation involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). Salmeterol's ability to stimulate this pathway has been confirmed in various cell lines engineered to express human β2-adrenoceptors.
In these cellular assays, salmeterol potently stimulates cAMP accumulation, with a reported pEC50 of 9.6. medchemexpress.com Consistent with its classification as a partial agonist in tissue preparations, its efficacy in stimulating maximal cAMP levels can be lower than that of full agonists. For instance, in a human lung epithelial cell line, the maximal response to salmeterol was only about 10% of that achieved with adrenaline. researchgate.net This lower intrinsic efficacy is a defining feature of salmeterol's pharmacological profile. nih.gov
Duration of Action Assessment in Cellular or Tissue Models
A hallmark of salmeterol is its remarkably long duration of action, a property consistently demonstrated in in vitro models. nih.govresearchgate.net In superfused guinea pig trachea preparations, the relaxant effects of salmeterol persist for extended periods, up to 12 hours, even with continuous washing of the tissue with an agonist-free medium. researchgate.net This contrasts sharply with short-acting agonists like salbutamol, whose effects are rapidly reversed upon washout. nih.govresearchgate.net
This persistent action is thought to be a functional consequence of the exosite binding mechanism. The sustained presence of the drug at the receptor site allows for continuous stimulation of the β2-adrenoceptor, leading to a prolonged relaxant effect on the airway smooth muscle. researchgate.netmsdvetmanual.com Furthermore, the activity of salmeterol can be reasserted even after temporary blockade with a reversible antagonist, further supporting the concept of a local drug depot at the receptor level. nih.gov
Comparative Pharmacological Profile with Salmeterol and Other LABAs (in vitro and Animal Models)
The preclinical evaluation of long-acting beta-2 adrenoceptor agonists is crucial for characterizing their potency, selectivity, and duration of action. In vitro studies on isolated tissues and cells, as well as in vivo studies in various animal models, have delineated the distinct pharmacological profiles of key LABAs, primarily salmeterol and formoterol.
In Vitro Studies
In vitro assays are fundamental in determining the interaction of a drug with its target receptor and its subsequent cellular effects. For LABAs, these studies typically measure receptor binding affinity, potency in inducing smooth muscle relaxation, and intrinsic efficacy.
Salmeterol and formoterol, while both classified as LABAs with a duration of action of approximately 12 hours, exhibit notable differences in their molecular pharmacology. ddl-conference.com Formoterol is recognized as a full agonist at the beta-2 adrenoceptor, whereas studies on isolated airway smooth muscle have indicated that salmeterol acts as a partial agonist. nih.govdrugbank.comnih.gov This means that while both drugs bind effectively to the receptor, formoterol is capable of producing a maximal response, whereas salmeterol elicits a submaximal response. nih.gov
The onset of action also differs significantly between these two LABAs, a characteristic attributed to their physicochemical properties. nih.gov Formoterol's moderate lipophilicity allows for a rapid onset of bronchodilation, while salmeterol's higher lipophilicity leads to a slower onset. nih.gov
| Compound | Receptor | Agonist Type | Potency (pEC50) | Key Characteristics |
|---|---|---|---|---|
| Salmeterol | β2-adrenoceptor | Partial Agonist | 9.6 | Slower onset of action, high lipophilicity. nih.govfda.gov |
| Formoterol | β2-adrenoceptor | Full Agonist | Not specified in provided text | Rapid onset of action, moderate lipophilicity. nih.govfda.govdrugbank.com |
| Salbutamol (Albuterol) | β2-adrenoceptor | Full Agonist | Not specified in provided text | Short-acting, rapid onset, hydrophilic. nih.govmedchemexpress.com |
Animal Models
Preclinical studies in animal models are essential for evaluating the physiological effects of LABAs, including bronchodilation, bronchoprotection, and potential systemic effects. An extensive toxicology program on salmeterol hydroxynaphthoate (B12740854) has been conducted in various animal species. researchgate.netnih.gov
In these studies, salmeterol was well-tolerated both locally in the respiratory tract and systemically. researchgate.netnih.gov In dogs, no significant effects on the respiratory tract were observed. researchgate.netnih.gov In rats, only minor laryngeal changes, which are common with inhaled medications, were noted. researchgate.netnih.gov The primary systemic effects observed at high doses were consistent with prolonged beta-2 adrenoceptor stimulation, such as tachycardia and skeletal muscle hypertrophy. researchgate.netnih.gov
Comparative animal studies have further elucidated the differences between LABAs. For instance, the prolonged duration of action of salmeterol is attributed to its long lipophilic side-chain, which is thought to bind to an "exosite" on or near the adrenergic receptor, allowing the active portion of the molecule to continuously engage with the receptor's active site. ddl-conference.com
| Compound | Animal Model | Key Findings |
|---|---|---|
| Salmeterol | Rats, Dogs | Well-tolerated locally and systemically. Systemic effects at high doses (tachycardia, muscle hypertrophy) are extensions of its pharmacological action. researchgate.netnih.gov Widely distributed to tissues. chromatoscientific.com |
| Formoterol | Various | Demonstrates potent bronchodilatory and bronchoprotective effects. drugbank.com |
Metabolic Disposition Studies of 3 O Xinafoyl Salmeterol Pre Clinical
In Vitro Metabolic Stability in Hepatic and Pulmonary Microsomes from Animal Models
The liver is the primary site of drug metabolism; however, for inhaled drugs like salmeterol (B1361061), the lung can also play a significant role in its initial metabolic clearance. In vitro studies using microsomes, which are subcellular fractions containing drug-metabolizing enzymes, are employed to assess the metabolic stability of a compound.
While specific comparative data on the in vitro metabolic stability of salmeterol in hepatic versus pulmonary microsomes from the same animal species are not extensively detailed in publicly available literature, it is understood that salmeterol is cleared predominantly by metabolism in animals. nih.gov Generally, the liver exhibits higher metabolic activity compared to the lungs for most compounds. mdpi.com The metabolic rate in lung microsomes is typically a fraction of that observed in liver microsomes. mdpi.com
Table 1: General Comparison of Metabolic Activity in Hepatic vs. Pulmonary Microsomes
| Tissue | Relative Metabolic Activity | Key Enzymes Present |
| Liver | High | Cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Esterases |
| Lung | Low to Moderate | Cytochrome P450s (CYPs), Esterases, other xenobiotic-metabolizing enzymes |
This table represents a generalized comparison and is not based on direct comparative studies of 3-O-xinafoyl salmeterol.
Identification of Phase I and Phase II Metabolites (Excluding Human Data)
The biotransformation of salmeterol in animal models involves both Phase I (functionalization) and Phase II (conjugation) reactions, leading to the formation of various metabolites that are more readily excreted.
In rats, O-dealkylation of the long side chain of salmeterol has been identified as a metabolic pathway. nih.gov In dogs, a major metabolite found in bile has been characterized as the 3-catechol sulphate of the benzoic acid derivative of salmeterol. nih.gov This indicates that both Phase I oxidation and Phase II sulfation are significant metabolic routes in this species. nih.gov
Table 2: Identified Pre-clinical Metabolites of Salmeterol
| Animal Model | Metabolic Pathway | Metabolite Structure | Phase of Metabolism |
| Rat | O-Dealkylation | Products of the cleavage of the ether linkage in the side chain | Phase I |
| Dog | Sulfation | 3-catechol sulphate of the benzoic acid derivative | Phase II |
Role of Esterases and Cytochrome P450 Enzymes (e.g., CYP3A4) in Non-human Systems
The metabolism of 3-O-xinafoyl salmeterol is a multi-enzyme process. The xinafoate salt is expected to dissociate, and while the focus is on the metabolism of the active salmeterol moiety, the potential for hydrolysis of the salt by esterases exists. Species differences in plasma esterase expression are significant, with rats and mice having high carboxylesterase (CES) activity, while dogs show high butyrylcholinesterase (BChE) activity. nih.gov
The primary enzymes responsible for the oxidative metabolism of the salmeterol molecule are from the cytochrome P450 (CYP) superfamily. While CYP3A4 is the main isoform responsible for the aliphatic oxidation of salmeterol in humans, leading to the formation of α-hydroxysalmeterol, its specific role in pre-clinical animal models is also significant. nih.govresearchgate.net Studies in rats have indicated that CYP3A enzymes are involved in the metabolism of various compounds. chinaphar.comdocumentsdelivered.com The inhibition of CYP3A would likely lead to a decrease in the metabolic clearance of salmeterol in these animal models. nih.gov
Tissue Distribution and Excretion Profiles in Animal Models (Excluding Human Data)
Following administration, radiolabeled salmeterol has been shown to be widely distributed throughout the body tissues in rats. nih.gov The highest concentrations of drug-related material were found in the organs of elimination and high blood flow, including the kidney, liver, and gastrointestinal tract. nih.gov Significant concentrations were also observed in the pituitary gland, lung, heart, and bone marrow. nih.gov The volume of distribution was noted to be significantly greater than total body water in both rats and dogs, indicating extensive tissue uptake of the compound. nih.gov
The excretion of salmeterol and its metabolites occurs predominantly through the feces in all animal species studied, accounting for 55-75% of an oral or intravenous dose. nih.gov This suggests that biliary excretion is a major elimination pathway. Indeed, studies in rats and dogs have confirmed significant biliary excretion, with 53% of an oral dose recovered in the bile of rats over 27 hours and 40% in dogs over 8 hours. nih.gov Enterohepatic circulation, the process where compounds are excreted in the bile, reabsorbed in the intestine, and returned to the liver, was found to be significant in rats. nih.gov A smaller proportion of the administered dose is excreted in the urine. nih.gov
Table 3: Summary of Tissue Distribution and Excretion of [14C]Salmeterol in Rats
| Parameter | Findings |
| High Concentration Tissues | Kidney, Liver, Gastrointestinal tract, Pituitary, Lung, Heart, Bone marrow |
| Primary Route of Excretion | Feces |
| Fecal Excretion (% of dose) | 55-75% |
| Biliary Excretion (% of oral dose) | 53% (in 27 hours) |
| Enterohepatic Circulation | Significant |
Structure Activity Relationship Sar and Prodrug Design Principles from 3 O Xinafoyl Salmeterol
Impact of 3-O-Xinafoyl Modification on Salmeterol's SAR
The SAR of Salmeterol (B1361061) is well-defined, with specific functional groups being critical for its high-affinity binding and partial agonism at the β2AR. The covalent attachment of a bulky xinafoyl moiety at the 3-position fundamentally alters these interactions, effectively rendering the molecule a prodrug that requires in vivo hydrolysis to release the active Salmeterol.
The saligenin head of Salmeterol is essential for its binding to the orthosteric active site of the β2AR. drugbank.com Crystal structures and molecular dynamics simulations have revealed that the hydroxyl groups of this saligenin moiety form a critical hydrogen-bond network with key serine residues, particularly Ser203 and Ser207 in transmembrane helix 5 (TM5), and a polar interaction with Asp113 in TM3. rcsb.orgnih.gov
The 3-O-xinafoyl modification directly impacts this primary recognition event in several ways:
Steric Hindrance: The xinafoate group is a large, rigid aromatic structure. Its attachment at the 3-position introduces significant steric bulk that physically prevents the saligenin head from fitting into the confined space of the orthosteric binding pocket.
Loss of Key Hydrogen Bonds: The phenolic hydroxyl at the 3-position acts as a crucial hydrogen bond donor in the interaction with the receptor's active site. nih.gov Esterification of this group to form 3-O-xinafoyl Salmeterol eliminates this hydrogen-bonding capability, disrupting a fundamental anchor point for receptor binding and activation.
Altered Electronic Properties: The modification changes the electronic distribution of the aromatic ring, which can further diminish the affinity for the receptor pocket.
Consequently, 3-O-xinafoyl Salmeterol itself is expected to have negligible affinity for the β2AR active site and thus lacks intrinsic agonist activity. Its pharmacological effect is entirely dependent on the enzymatic cleavage of the ester bond to regenerate the free phenolic hydroxyl of the parent Salmeterol molecule.
A defining feature of Salmeterol's long duration of action is its long, lipophilic aryloxyalkyl side chain. wikipedia.org This tail anchors to a secondary binding site on the receptor, termed an "exosite," located near the extracellular surface. nih.govnih.gov This interaction allows the active saligenin head to repeatedly engage and disengage with the orthosteric site, providing sustained receptor stimulation. nih.govnih.gov
The 3-O-xinafoyl modification is not on the lipophilic tail but on the saligenin head. However, it can still indirectly influence exosite interactions:
Orientation and Receptor Approach: While the prodrug is inactive, its altered physicochemical properties may influence how it approaches the receptor within the membrane environment before hydrolysis. The increased bulk on the saligenin head could alter the molecule's conformational dynamics as it moves through the lipid bilayer towards the receptor.
The primary function of the exosite is to anchor the active drug for repeated stimulation. nih.gov Since the 3-O-xinafoyl prodrug is inactive, its interaction with the exosite is less relevant to direct receptor activation. The critical step remains the hydrolysis of the ester to release active Salmeterol, which can then engage both the active site and the exosite as intended.
General Principles Derived for Ester Prodrugs of Phenolic/Benzylic Hydroxyls
The design of 3-O-xinafoyl Salmeterol as a prodrug exemplifies several well-established principles for modifying phenolic or benzylic hydroxyl groups. These hydroxyls are common in pharmaceuticals but can present challenges such as rapid metabolism or poor membrane permeability. Esterification is a common strategy to overcome these limitations.
The primary goals and principles of creating ester prodrugs of hydroxyl-containing compounds include:
Enhancing Membrane Permeability: Increased lipophilicity generally improves a drug's ability to passively diffuse across biological membranes, such as the intestinal epithelium or the blood-brain barrier.
Improving Stability: Masking a reactive hydroxyl group can protect it from premature metabolic degradation (e.g., glucuronidation or sulfation) in the gastrointestinal tract or liver, thereby increasing oral bioavailability.
Controlled Release: The rate of hydrolysis of the ester bond can be tuned by modifying the electronic and steric properties of the attached promoiety. This allows for the design of prodrugs with specific release kinetics, potentially prolonging the therapeutic effect.
The table below summarizes common ester promoieties used for phenolic and benzylic hydroxyls and the rationale behind their use.
| Promoieties | Rationale for Use | Examples of Application |
| Simple Aliphatic Esters (e.g., Acetate, Propionate) | Increases lipophilicity; often rapidly cleaved by ubiquitous esterases. | Enalapril (carboxyl ester), Aspirin (phenolic ester) |
| Aromatic Esters (e.g., Benzoate, Xinafoate) | Provides significant increase in lipophilicity; hydrolysis rate can be tuned by ring substituents. | 3-O-Xinafoyl Salmeterol (hypothetical) |
| Amino Acid Esters | Can improve water solubility (if the amino acid is charged) and may target amino acid transporters for improved absorption. | Valacyclovir, Oseltamivir phosphate (B84403) |
| Carbonates | Can offer different hydrolysis kinetics compared to simple esters and are used to link two drug molecules or a drug to a carrier. | Bambuterol (a prodrug of terbutaline) |
| Phosphate Esters | Dramatically increases aqueous solubility, making the drug suitable for intravenous formulations. | Fosphenytoin (prodrug of phenytoin) |
Computational Modeling and Molecular Dynamics Simulations of 3-O-Xinafoyl Salmeterol and its Interactions
While specific computational studies on 3-O-xinafoyl Salmeterol are not widely available, the extensive modeling of the parent compound, Salmeterol, provides a robust framework for predicting the prodrug's behavior. Techniques like molecular docking and molecular dynamics (MD) simulations are invaluable tools for this purpose.
Insights from Salmeterol Modeling:
Crystal Structure Analysis: The crystal structure of Salmeterol bound to the β2AR has been solved, providing a precise, atom-level map of its interactions. rcsb.orgnih.gov This structure confirms the hydrogen bonding of the saligenin head with Ser203, Ser207, and Asn293, and defines the location of the exosite that binds the lipophilic tail. nih.gov
Molecular Dynamics Simulations: MD simulations have been used to model how Salmeterol accesses the receptor from the lipid bilayer of the cell membrane. nih.gov These studies show the ligand partitioning into the membrane and then finding its way into the receptor's binding sites, highlighting the dynamic nature of the drug-receptor interaction. nih.govresearchgate.net
Hypothetical Application to 3-O-Xinafoyl Salmeterol:
Molecular Docking: Docking 3-O-xinafoyl Salmeterol into the β2AR crystal structure would be a first step to visualize its interaction. These simulations would likely predict a low binding score and significant steric clashes between the bulky xinafoate group and the residues lining the orthosteric pocket, computationally confirming its inability to bind and act as an agonist.
Molecular Dynamics Simulations: MD simulations could model the behavior of the prodrug within a lipid bilayer. These simulations could provide insights into:
Membrane Partitioning: Quantifying how the increased lipophilicity affects the rate and depth of its insertion into the cell membrane compared to Salmeterol.
Conformational Dynamics: Assessing the flexibility of the prodrug and whether it adopts specific conformations within the membrane that might favor or hinder its eventual hydrolysis by membrane-bound or extracellular esterases.
Hydrolysis Modeling: In more advanced simulations (e.g., QM/MM - Quantum Mechanics/Molecular Mechanics), it might be possible to model the enzymatic cleavage of the ester bond, providing clues about the transition state and the energy required for its conversion back to active Salmeterol.
These computational approaches would be essential for the rational design and optimization of such a prodrug, allowing researchers to predict its properties and behavior before undertaking more complex and costly chemical synthesis and biological testing.
Analytical Methodologies for Research Applications
Development and Validation of Quantitative Analytical Methods for 3-O-Xinafoyl Salmeterol (B1361061)
The development of robust and reliable quantitative analytical methods for 3-O-xinafoyl salmeterol is a prerequisite for its evaluation in research settings. These methods are rigorously validated to ensure they meet the standards of accuracy, precision, specificity, linearity, and sensitivity required for regulatory compliance and data integrity. The validation process is typically performed in accordance with International Council for Harmonisation (ICH) guidelines. chromatographytoday.comijpsm.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of drugs in complex biological matrices due to its high sensitivity and selectivity. healthinformaticsjournal.com While specific studies detailing the analysis of 3-O-xinafoyl salmeterol in tissue homogenates and cell culture media are not extensively published, the principles and methods developed for biofluids like plasma are readily adaptable. These methods often involve an initial sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances from the matrix before chromatographic separation and mass spectrometric detection. waters.comnih.gov
For instance, a sensitive LC-MS/MS method has been developed for the quantification of salmeterol in human plasma, achieving a lower limit of quantitation (LLOQ) in the picogram per milliliter (pg/mL) range. healthinformaticsjournal.com Such high sensitivity is critical for pharmacokinetic studies where circulating concentrations of the active drug can be very low. The adaptation of such a method to tissue homogenates would involve an additional homogenization step followed by extraction. For cell culture media, which is generally a cleaner matrix than plasma, a simpler protein precipitation step might be sufficient for sample preparation. sciex.com
A study on the analysis of various β-agonists in animal-derived foods, including liver, demonstrates the applicability of LC-MS/MS to tissue matrices. The sample preparation involved enzymatic digestion followed by solid-phase extraction, indicating a viable approach for quantifying salmeterol in tissue homogenates for research purposes. thermofisher.com The method yielded high recovery rates and accurate quantification of the residues. thermofisher.com
Table 1: Illustrative LC-MS/MS Method Parameters for Salmeterol Quantification in Animal Biofluids
| Parameter | Condition |
| Instrumentation | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| Chromatographic Column | C18 Reverse-Phase |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing a modifier (e.g., formic acid) |
| LLOQ | 0.375 - 5 pg/mL in plasma waters.comlcms.cz |
This table presents a generalized summary of typical LC-MS/MS conditions based on published methods for salmeterol in plasma, which can be adapted for other biological matrices.
High-performance liquid chromatography with ultraviolet (UV) detection is a widely used, robust, and cost-effective technique for the quantification of pharmaceutical compounds. chromatographytoday.comijpsm.comresearchgate.netresearchgate.netakjournals.com Several HPLC-UV methods have been developed and validated for the determination of salmeterol xinafoate, often in combination with other drugs like fluticasone (B1203827) propionate (B1217596), in pharmaceutical formulations and, in some cases, biological fluids. researchgate.netresearchgate.netakjournals.commendeley.com
These methods typically employ a reversed-phase C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. chromatographytoday.comresearchgate.net UV detection is commonly performed at a wavelength where salmeterol exhibits significant absorbance. researchgate.net The validation of these methods demonstrates good linearity, accuracy, and precision, making them suitable for quality control and formulation analysis. chromatographytoday.comijpsm.com While less sensitive than LC-MS/MS, HPLC-UV methods can be appropriate for research applications where higher concentrations of the analyte are expected, such as in in vitro dissolution studies or analysis of concentrated extracts from cell culture experiments.
A simple, rapid, and sensitive HPLC method with UV detection was developed for the simultaneous estimation of salmeterol xinafoate and fluticasone propionate in solutions and spiked human plasma. researchgate.net The method was found to be accurate and precise over a linear range of 0.0333-50 µg/ml for salmeterol xinafoate. researchgate.net Another study developed an RP-HPLC method for salmeterol xinafoate in bulk and pharmaceutical formulations, demonstrating linearity in the concentration range of 40-60 µg/mL. ijpsm.com
Table 2: Validation Parameters of a Representative HPLC-UV Method for Salmeterol Xinafoate
| Validation Parameter | Result |
| Linearity Range | 0.025 - 4.8 µg/mL akjournals.com |
| Correlation Coefficient (r²) | > 0.999 akjournals.com |
| Accuracy (Recovery) | 98.2% to 102.7% akjournals.com |
| Precision (RSD) | ≤ 2.2% akjournals.com |
| Limit of Detection (LOD) | 0.00625 µg/mL akjournals.com |
| Limit of Quantification (LOQ) | 0.025 µg/mL akjournals.com |
This table summarizes the performance characteristics of a validated HPLC-UV method as reported in the literature. akjournals.com
Methods for Simultaneous Quantification of Prodrug and Metabolites (Salmeterol, Xinafoic Acid) in Research Samples
In research applications, it is often necessary to simultaneously measure the concentration of the prodrug (3-O-xinafoyl salmeterol), the active drug (salmeterol), and potentially its counter-ion (xinafoic acid) to understand the complete pharmacokinetic profile. LC-MS/MS is the most suitable technique for this purpose due to its ability to differentiate and individually quantify multiple analytes in a single run, even if they have similar chemical structures.
While specific methods for the simultaneous quantification of 3-O-xinafoyl salmeterol, salmeterol, and xinafoic acid are not widely published, the development of such a method is feasible. It would involve optimizing the mass spectrometric conditions (e.g., multiple reaction monitoring - MRM transitions) for each of the three compounds. The chromatographic method would also need to be optimized to achieve adequate separation of the three components.
A published LC/MS/MS method for the analysis of salmeterol and fluticasone propionate in human plasma addressed the interaction between the two analytes by separating them during the sample preparation step, highlighting the importance of careful method development when dealing with multiple analytes. nih.gov This principle would be equally important when developing a method for the simultaneous analysis of the prodrug and its metabolites.
Future Research Directions and Translational Perspectives Pre Clinical Focus
Investigation of Stereoisomers and Their Differential Biological Activities
Future pre-clinical research should, therefore, focus on the synthesis and comparative evaluation of the individual stereoisomers of 3-O-Xinafoyl Salmeterol (B1361061). The primary hypothesis is that a prodrug of the (R)-enantiomer may offer an improved therapeutic index over the racemic prodrug. Key research activities would include:
Stereoselective Synthesis: Developing robust synthetic routes to produce enantiomerically pure (R)-3-O-Xinafoyl Salmeterol and (S)-3-O-Xinafoyl Salmeterol.
Differential Bioconversion: Investigating whether stereochemistry influences the rate and extent of enzymatic hydrolysis of the xinafoyl ester linker back to the active salmeterol enantiomers in lung tissue preparations.
Comparative Pharmacology: Performing in vitro and ex vivo assays using isolated tissues (e.g., tracheal smooth muscle) to compare the onset, potency, and duration of action of the individual prodrug stereoisomers. High-performance liquid chromatography (HPLC) methods would be essential for separating and quantifying the enantiomers. nih.govresearchgate.netnih.gov
Pharmacokinetic Profiling: Conducting non-human in vivo studies to characterize and compare the absorption, distribution, metabolism, and excretion (ADME) profiles of the individual stereoisomers following pulmonary administration.
| Research Area | Objective | Key Methodologies | Expected Outcome |
|---|---|---|---|
| Synthesis | Produce enantiomerically pure (R)- and (S)-3-O-Xinafoyl Salmeterol. | Asymmetric synthesis, Chiral chromatography | Pure isomeric compounds for testing. |
| Bioconversion | Determine if the rate of hydrolysis is stereoselective. | Incubation with lung microsomes/homogenates, Chiral HPLC analysis | Data on the differential release of (R)- and (S)-salmeterol. |
| Pharmacology | Compare the biological activity of the prodrug isomers. | Organ bath studies (tracheal rings), Receptor binding assays | Quantification of potency and duration of action for each isomer. |
| Pharmacokinetics | Evaluate the in vivo disposition of each isomer. | In vivo administration in animal models, LC-MS/MS bioanalysis of plasma and lung tissue | Understanding of potential differences in lung retention and systemic exposure. |
Exploration of Alternative Linker Technologies for Salmeterol Prodrugs
The 3-O-xinafoyl ester represents a specific type of linker designed to be cleaved by endogenous esterases in the lung. However, the success of a prodrug strategy relies heavily on the properties of the linker, which dictates stability, solubility, and the rate of drug release. nih.govnih.gov Future pre-clinical work should explore a variety of bioresponsive linker technologies to create a library of salmeterol prodrugs with diverse properties. nih.gov
The objective is to identify a linker that provides optimal stability in the delivery device, minimal systemic conversion, and rapid, efficient hydrolysis within the lung parenchyma. Alternative linkers for investigation could include:
Different Ester Linkers: Utilizing a range of aliphatic and aromatic carboxylic acids to form esters with varying degrees of steric hindrance and electronic properties, thereby fine-tuning the rate of hydrolysis.
Carbonate and Carbamate Linkers: These linkers may offer different stability profiles and susceptibility to enzymatic cleavage compared to simple esters.
Phosphate (B84403) Esters: These highly hydrophilic linkers could be explored to enhance the aqueous solubility of the prodrug and would be cleaved by phosphatases.
| Linker Type | Cleavage Mechanism | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Aromatic Esters (e.g., Xinafoyl) | Esterase hydrolysis | Potentially high lipophilicity, promoting membrane interaction. | Hydrolysis rate may be slow; potential for steric hindrance. |
| Aliphatic Esters | Esterase hydrolysis | Hydrolysis rate can be readily tuned by altering chain length/branching. | May have lower chemical stability. |
| Carbonates | Esterase hydrolysis | Can offer a different kinetic profile for drug release. | Synthetic routes may be more complex. |
| Phosphates | Phosphatase hydrolysis | Significantly improves aqueous solubility. | May alter deposition profile; potential for rapid systemic clearance. |
Development of In Vitro Predictive Models for Prodrug Bioconversion
To efficiently screen and optimize salmeterol prodrug candidates, robust in vitro models that can accurately predict in vivo bioconversion are essential. These models would reduce reliance on animal testing in the early stages of development. The primary goal is to create a tiered screening system to evaluate the rate and extent of hydrolysis of different prodrugs in a physiologically relevant environment.
Future research should focus on developing and validating the following models:
Subcellular Fractions: Using human lung microsomes and S9 fractions to determine metabolic stability and identify the primary enzymes responsible for hydrolysis.
Cell-Based Assays: Employing primary human bronchial epithelial cells or relevant cell lines (e.g., Calu-3) to assess prodrug uptake, intracellular conversion, and subsequent release of active salmeterol.
Precision-Cut Lung Slices (PCLS): This ex vivo model preserves the complex architecture and cellular diversity of the lung, offering a highly predictive environment to study prodrug metabolism and distribution within the tissue.
Recombinant Enzyme Systems: Isolating and expressing the key pulmonary esterases (e.g., carboxylesterases) to study their specific interactions with and turnover of salmeterol prodrugs.
| Model | Complexity | Key Information Provided | Limitations |
|---|---|---|---|
| Lung S9/Microsomes | Low | Intrinsic metabolic clearance, enzyme kinetics. | Lacks cellular structure and transport processes. |
| Cultured Lung Cells | Medium | Cellular uptake, intracellular metabolism, efflux. | May not represent all lung cell types; phenotype can change in culture. |
| Precision-Cut Lung Slices (PCLS) | High | Metabolism in an intact tissue microenvironment. | Limited viability (hours to days); technically demanding. |
| Recombinant Enzymes | Low | Specific enzyme-substrate interactions, mechanistic studies. | Does not account for the contribution of other enzymes or cellular factors. |
Potential for Novel Delivery Systems and Formulations for Non-Human In Vivo Studies
The physical properties of a prodrug like 3-O-Xinafoyl Salmeterol may differ significantly from the parent compound, necessitating the development of novel formulations to ensure optimal delivery to the lungs in pre-clinical models. nih.gov Research in this area should aim to enhance lung deposition, improve tissue retention, and potentially target the drug to specific regions or cell types within the lung. nih.gov
Exploratory pre-clinical studies should investigate advanced drug delivery systems, including:
Nanoparticle-Based Systems: Encapsulating the salmeterol prodrug within biodegradable nanoparticles (NPs) or solid lipid nanoparticles (SLNs) could protect it from premature degradation and sustain its release over an extended period. nih.gov
Liposomal Formulations: Liposomes can improve the solubility of lipophilic prodrugs and facilitate their uptake by lung cells.
Dry Powder Inhaler (DPI) Formulations: Engineering micronized particles of the prodrug with optimal aerodynamic properties for efficient delivery to the deep lung in rodent models. This would involve co-formulation with suitable carriers like lactose.
Fundamental Mechanistic Studies on Prodrug-Enzyme Interactions
A deep understanding of the molecular interactions between the salmeterol prodrug and the activating enzymes is crucial for rational drug design. While salmeterol itself is known to be a substrate for metabolic enzymes like CYP3A4, the activation of an ester prodrug is primarily dependent on hydrolytic enzymes. drugbank.com
Future fundamental research should focus on:
Identifying Activating Esterases: Using proteomic approaches to identify the specific carboxylesterases or other hydrolases in human lung tissue that are most efficient at cleaving the 3-O-xinafoyl bond.
Enzyme Kinetics: Performing detailed kinetic studies (e.g., determining Km, Vmax, and kcat) with the identified enzymes to quantify their efficiency and affinity for various salmeterol prodrugs.
Structural Biology and Molecular Modeling: Co-crystallizing a lead prodrug candidate with its target enzyme or using computational docking simulations to visualize the binding interactions. This insight can guide the design of next-generation linkers that are optimized for the enzyme's active site, potentially increasing the specificity and rate of activation in the lung versus other tissues.
Comparative Studies with Other Established Prodrugs in Pre-clinical Settings
To establish the potential therapeutic advantage of 3-O-Xinafoyl Salmeterol, rigorous head-to-head comparative studies against relevant comparators in pre-clinical models are necessary. The primary goal is to determine if the prodrug approach offers a superior duration of action, an improved safety margin, or better tissue targeting compared to simply administering the active drug.
The proposed pre-clinical comparative studies would involve:
Comparator Groups: The studies should include salmeterol (as the xinafoate salt), another long-acting β2-agonist like formoterol (B127741), and potentially other inhaled corticosteroid/LABA combinations. nih.gov
Pharmacodynamic Models: Using animal models of bronchoconstriction (e.g., methacholine (B1211447) challenge in guinea pigs or mice) to compare the onset and duration of the bronchodilatory effects.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating the time course of drug concentrations in the lung tissue and plasma with the observed pharmacological response. This would help establish the therapeutic window and understand the relationship between lung retention and duration of action for the prodrug versus the active comparator.
Lung Distribution Studies: Utilizing techniques like mass spectrometry imaging (MSI) to compare the micro-distribution of the salmeterol prodrug and its active metabolite within the lung architecture (bronchioles vs. alveoli) against that of inhaled salmeterol. nih.gov
| Parameter | Test Article | Comparator 1 | Comparator 2 | Methodology |
|---|---|---|---|---|
| Duration of Bronchoprotection | 3-O-Xinafoyl Salmeterol | Salmeterol Xinafoate | Formoterol Fumarate | Methacholine challenge in a rodent model at various time points post-dose. |
| Lung Tissue Retention | 3-O-Xinafoyl Salmeterol | Salmeterol Xinafoate | N/A | LC-MS/MS quantification of drug and prodrug in lung homogenates over 48 hours. |
| Systemic Exposure | 3-O-Xinafoyl Salmeterol | Salmeterol Xinafoate | Formoterol Fumarate | Pharmacokinetic analysis of plasma samples post-inhalation. |
| Lung Micro-distribution | 3-O-Xinafoyl Salmeterol | Salmeterol Xinafoate | N/A | Mass Spectrometry Imaging (MSI) of lung sections. nih.gov |
Q & A
Q. What are the key physicochemical properties of 3-O-Xinafoyl Salmeterol critical for experimental reproducibility?
Methodological Answer: Researchers must account for its molecular formula (C25H37NO4·C11H8O3), molecular weight (603.8 g/mol), UV/Vis absorption maxima (215, 253, 283, 340 nm), and crystalline solid state . Stability is temperature-sensitive; long-term storage requires -20°C to maintain integrity over ≥4 years. Batch-specific variations in purity (≥98%) should be verified via certificates of analysis. Solubility profiles in hydrotropic agents (e.g., sodium lauryl sulfate) can influence dissolution rates in in vitro assays .
Q. What safety protocols are essential for handling 3-O-Xinafoyl Salmeterol in laboratory settings?
Methodological Answer: Safety Data Sheets (SDS) classify it as a Category 1 eye irritant and Category 2 skin irritant. Mandatory precautions include:
Q. Which validated analytical methods are recommended for quantifying 3-O-Xinafoyl Salmeterol?
Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with hydrotropic solubilization is widely validated. Key parameters include:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: Methanol:phosphate buffer (pH 3.0) in gradient elution.
- Detection: UV at 283 nm for optimal sensitivity . Calibration curves (1–50 µg/mL) should be linear (R² > 0.999) with inter-day precision <2% RSD.
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize HPLC methods for 3-O-Xinafoyl Salmeterol analysis?
Methodological Answer: DOE systematically evaluates critical factors (e.g., mobile phase composition, flow rate, column temperature) to maximize resolution and sensitivity. Steps include:
- Screening design (e.g., Plackett-Burman) to identify significant variables.
- Response Surface Methodology (e.g., Central Composite Design) to model interactions between factors like buffer pH (2.5–3.5) and organic modifier concentration (60–80% methanol).
- Validation via robustness testing (±10% variation in factors) ensures method transferability .
Q. How should researchers address contradictions in clinical trial data on 3-O-Xinafoyl Salmeterol’s efficacy and safety?
Methodological Answer: Discrepancies in outcomes (e.g., mortality risk in COPD trials) require:
- Meta-analysis stratification by study design (e.g., exclusion of trials with high attrition bias) .
- Subgroup analysis to assess confounding variables (e.g., concurrent corticosteroid use, baseline FEV1).
- Pharmacovigilance studies to differentiate drug-specific effects from comorbidities. For example, the Salmeterol Multicenter Asthma Research Trial (SMART) revealed asthma-related death risks dominated meta-analyses but lacked adjustment for adherence to ICS combination therapy .
Q. What in vitro models best capture 3-O-Xinafoyl Salmeterol’s pharmacokinetic behavior compared to endogenous catecholamines?
Methodological Answer:
- PBMC cultures : Use antigen-specific stimulation (e.g., tetanus toxoid) over mitogens (PMA/ionomycin) to model T-cell differentiation, reflecting salmeterol’s prolonged β2-AR agonism (t½ = 5.5 hours vs. epinephrine’s 2–3 minutes).
- Lipid bilayer systems : Assess membrane permeability differences due to salmeterol’s lipophilic side chain.
- Hepatic microsomes : Compare CYP3A4-mediated metabolism to endogenous catecholamines’ COMT/MAO pathways .
Q. How can molecularly imprinted polymers (MIPs) improve detection limits for 3-O-Xinafoyl Salmeterol in biological matrices?
Methodological Answer:
- Monomer selection : Computational screening (e.g., semi-empirical PM6) identifies acrylamide as optimal for hydrogen bonding with the hydroxyl and amine groups of salmeterol.
- Template removal : Soxhlet extraction with acetic acid:methanol (1:9) minimizes non-specific binding.
- SPE integration : MIP-based solid-phase extraction achieves >95% recovery from plasma, with LC-MS/MS detection limits of 1 pg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
